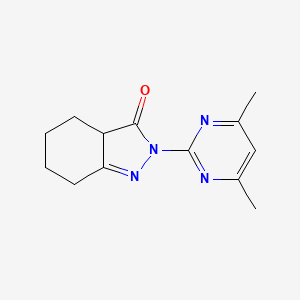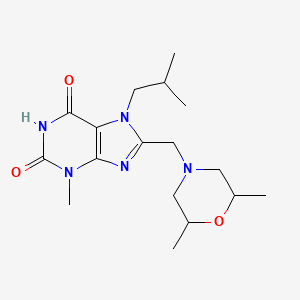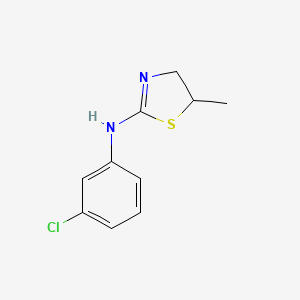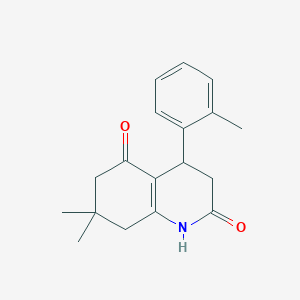
2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one
Overview
Description
2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one is a heterocyclic compound that features both pyrimidine and indazole moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the pyrimidine ring, which is a crucial component of nucleic acids, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethylpyrimidine-2-carbaldehyde with hydrazine derivatives under acidic or basic conditions to form the indazole ring. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Industry: Employed in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways. The pyrimidine ring can interact with nucleic acids, while the indazole moiety can engage in π-π stacking interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
Similar Compounds
4,6-dimethylpyrimidine-2-yl derivatives: These compounds share the pyrimidine ring but differ in the attached functional groups.
Indazole derivatives: Compounds with variations in the indazole ring structure.
Uniqueness
2-(4,6-dimethylpyrimidin-2-yl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one is unique due to the combination of pyrimidine and indazole rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications compared to compounds with only one of these rings .
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-3aH-indazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-8-7-9(2)15-13(14-8)17-12(18)10-5-3-4-6-11(10)16-17/h7,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSNBUWRKWWQGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C3CCCCC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B4416563.png)


![1-[2-(methylthio)benzoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4416588.png)

![4-(4-fluorophenyl)-1-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4416603.png)

![2-[(2-Methylsulfanylbenzoyl)amino]benzamide](/img/structure/B4416626.png)

![4-(methoxymethyl)-6-methyl-2-oxo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B4416659.png)
![3,11-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4416665.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B4416669.png)
![4-[4-(hydroxymethyl)benzoyl]-3-methyl-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B4416671.png)
![Ethyl 1-[3-[4-(hydroxymethyl)phenoxy]propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B4416672.png)
